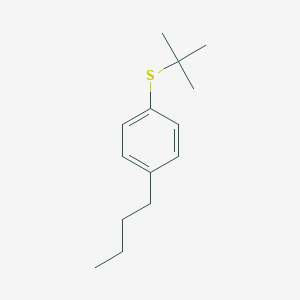

1-Butyl-4-tert-butylsulfanylbenzene

描述

1-Butyl-4-tert-butylsulfanylbenzene (CAS RN: 141607-35-4) is an organosulfur compound characterized by a benzene ring substituted with a butyl group and a tert-butylsulfanyl group at the 1- and 4-positions, respectively. The tert-butylsulfanyl group (–S-C(CH₃)₃) contributes to steric hindrance and modulates electronic properties, making the compound relevant in organic synthesis and materials science. Synonyms for this compound include 4-tert-butyldiphenyl sulfide and (p-t-Butylphenylthio)benzene, as noted in registry records .

属性

IUPAC Name |

1-butyl-4-tert-butylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22S/c1-5-6-7-12-8-10-13(11-9-12)15-14(2,3)4/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTZFXSPXZKQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The preparation of 1-Butyl-4-tert-butylsulfanylbenzene involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents, resulting in the formation of the desired compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反应分析

1-Butyl-4-tert-butylsulfanylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

科学研究应用

1-Butyl-4-tert-butylsulfanylbenzene has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, this compound is being investigated for its potential therapeutic applications, including its role in drug development and disease treatment. In industry, it is used in the production of various chemical products and materials .

作用机制

The mechanism of action of 1-Butyl-4-tert-butylsulfanylbenzene involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation of specific genes. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Other Sulfides

The compound shares structural similarities with sulfide derivatives, differing primarily in substituent patterns:

Key Observations :

- Electronic Effects: The sulfide group (–S–) is less electronegative than sulfoxide or sulfone derivatives, reducing hydrogen-bonding capacity but enhancing solubility in nonpolar solvents.

Comparison with Phenolic Derivatives

While 4-sec-Butyl-2,6-di-tert-butylphenol (CAS referenced in ) is a phenolic compound, its tert-butyl substitution pattern offers insights into steric and electronic trends:

Key Observations :

- Reactivity: The phenolic –OH group in 4-sec-Butyl-2,6-di-tert-butylphenol allows for acid-base reactions and antioxidant behavior via radical scavenging, unlike the sulfide group in this compound.

- Steric Shielding: Both compounds utilize tert-butyl groups to protect reactive sites (e.g., the phenolic –OH or sulfide sulfur), but the di-tert-butyl substitution in the phenol derivative provides enhanced steric protection .

Limitations and Data Gaps

- Reactivity Studies : Evidence lacks experimental data on reaction kinetics or catalytic applications, necessitating further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。